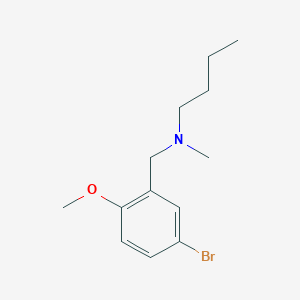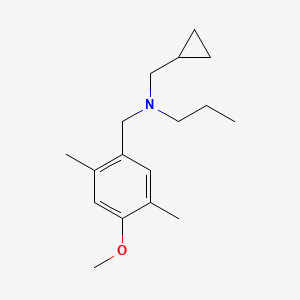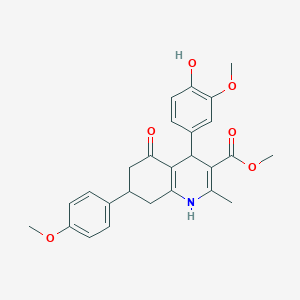![molecular formula C15H24N2 B5184061 N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline, also known as DMMPA, is a chemical compound that belongs to the family of piperidine derivatives. DMMPA has been widely used in scientific research due to its unique properties and potential applications.
作用機序
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways. The sigma-1 receptor is involved in the regulation of calcium homeostasis, which affects a variety of cellular processes, including neurotransmitter release, gene expression, and cell survival. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has also been shown to modulate the activity of ion channels and transporters, which can affect the function of neurons and other cells.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and reward processing. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
実験室実験の利点と制限
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which allows for specific targeting of this receptor. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline is also relatively easy to synthesize and has a high purity and yield. However, N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline. One area of interest is the potential use of N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline as a therapeutic agent for the treatment of neurological disorders. Its ability to modulate neurotransmitter release and protect neurons from damage makes it a promising candidate for further study. Additionally, further research is needed to understand the long-term effects of N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline and its potential side effects. Finally, the development of new synthesis methods for N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline may allow for the production of more potent and selective ligands for the sigma-1 receptor.
合成法
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline can be synthesized using a variety of methods, including the reductive amination of 4-(2-methyl-1-piperidinyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This method yields N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline with a high purity and yield.
科学的研究の応用
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has been extensively used in scientific research as a tool for studying the function of neurotransmitter receptors. It has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and cognition. N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has also been used as a ligand for the study of the dopamine transporter and the serotonin transporter.
特性
IUPAC Name |
N,N-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-6-4-5-11-17(13)12-14-7-9-15(10-8-14)16(2)3/h7-10,13H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRZMWJKAQMPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)
![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)
![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)


![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![ethyl 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B5184039.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)